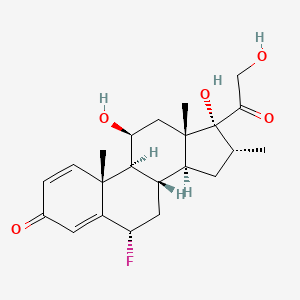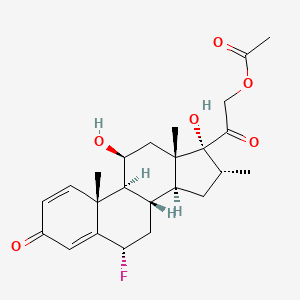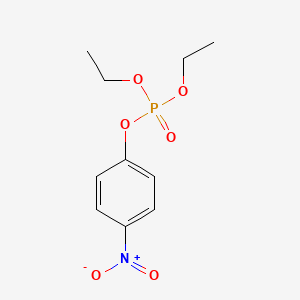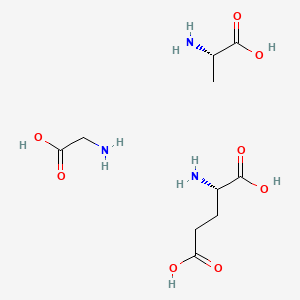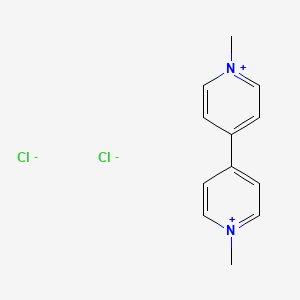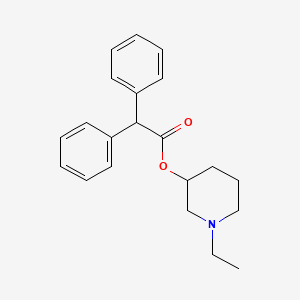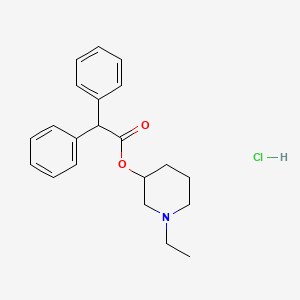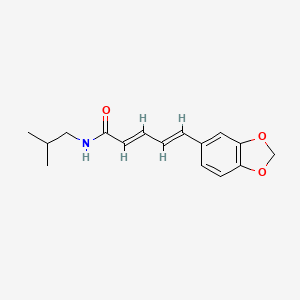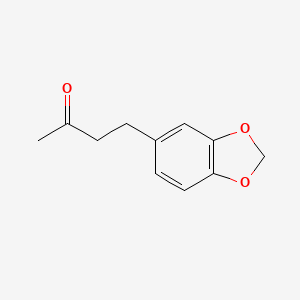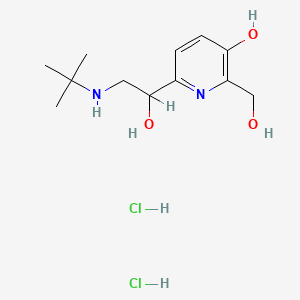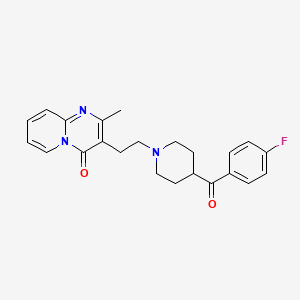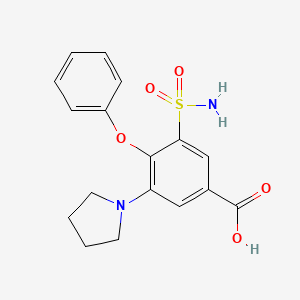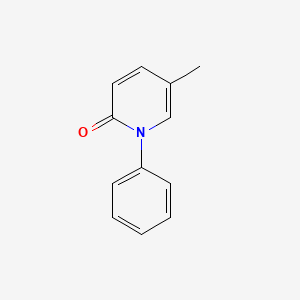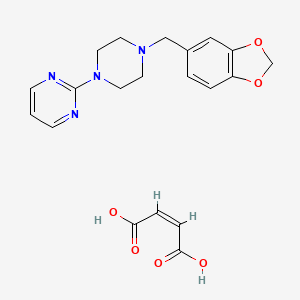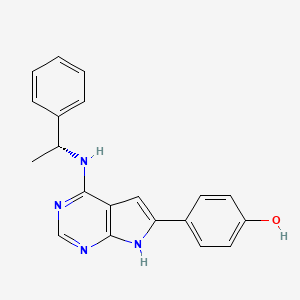
PKI-166
Vue d'ensemble
Description
PKI-166 est un médicament à petite molécule qui agit comme inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique. Il a été initialement développé par Novartis Pharma AG et a montré un potentiel dans le traitement de divers types de cancer, en particulier ceux associés à l'activation du récepteur du facteur de croissance épidermique et des voies de transduction du signal médiées par HER2/neu .
Applications De Recherche Scientifique
Chemistry: PKI-166 serves as a model compound for studying the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: It is used to investigate the role of epidermal growth factor receptor signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: this compound has shown promise in the treatment of cancers, particularly those that are epidermal growth factor receptor-dependent. .
Mécanisme D'action
Target of Action
PKI-166, also known as “PKI166” or “PKI 166” or “9RIE5HW38P” or “NVP-PKI166” or “4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol”, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a member of the ErbB family of receptor tyrosine kinases (RTKs) that also includes the closely related ErbB-2 (HER-2/Neu), ErbB-3 (HER-3), and ErbB-4 (HER-4) receptors .
Mode of Action
This compound inhibits the EGFR tyrosine kinase by competing with ATP . This inhibition prevents the autophosphorylation of EGFR, which is a critical step in the EGFR signaling pathway . This compound has shown potent antiproliferative activity in several EGFR-dependent tumor models .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream signaling pathways. Two important signaling routes that are activated by the EGFR involve the Ras-Raf-MEK-ERK and the PI3K-PDK1-Akt kinase pathways, which are implicated in cell proliferation, survival, and gene expression . This compound can inhibit these pathways, leading to a decrease in tumor growth .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over all doses tested, without signs of drug accumulation . The recommended dose for further studies is 750 mg once daily for 2 weeks every 4 weeks . At this dose, no significant influence of food intake on this compound pharmacokinetics was observed .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in tumor growth and metastasis in several human cancers, including human pancreatic cancer . In addition, this compound treatment alone or in combination with other drugs exhibits well tolerance as the maintenance of body weight shown .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of other signaling molecules. For example, transactivation of EGFR signaling by G protein–coupled receptors has been implicated in several cardiovascular conditions, including hypertension, heart failure, and cardiac and vascular hypertrophy . This compound can inhibit these pathways, leading to a decrease in hypertension and maintenance of cardiac function .
Analyse Biochimique
Biochemical Properties
PKI-166 interacts with the EGFR, a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival . By inhibiting the tyrosine kinase activity of EGFR, this compound can block these signaling pathways, thereby inhibiting the growth and metastasis of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit EGFR autophosphorylation in a dose-dependent manner in human pancreatic cancer cells . Furthermore, it can enhance the cytotoxicity of cells when used in combination with other drugs like Gemcitabine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the intracellular kinase domain of EGFR, thereby inhibiting its activity . This inhibition prevents the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent antiproliferative activity in several EGFR-dependent tumor models following oral administration
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving hypertensive chronic kidney disease model rats, this compound was administered at different doses, and it was found that higher doses of this compound resulted in a significant attenuation of hypertension progression .
Méthodes De Préparation
La synthèse de PKI-166 implique plusieurs étapes, en commençant par la préparation de la structure de base de la pyrrolo[2,3-d]pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau de pyrrolo[2,3-d]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Réactions de substitution : Introduction des groupes phényle et hydroxyphényle par des réactions de substitution.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance pour obtenir la pureté souhaitée
Les méthodes de production industrielle de this compound impliqueraient la mise à l'échelle de ces voies de synthèse tout en garantissant la cohérence, la pureté et le rendement. Cela nécessite généralement l'optimisation des conditions réactionnelles, le choix des solvants et des techniques de purification.
Analyse Des Réactions Chimiques
PKI-166 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes phényle et hydroxyphényle.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau de la pyrrolo[2,3-d]pyrimidine.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : this compound sert de composé modèle pour étudier l'inhibition de la tyrosine kinase du récepteur du facteur de croissance épidermique.
Biologie : Il est utilisé pour étudier le rôle de la signalisation du récepteur du facteur de croissance épidermique dans les processus cellulaires tels que la prolifération, la différenciation et l'apoptose.
Médecine : this compound a montré un potentiel prometteur dans le traitement des cancers, en particulier ceux qui dépendent du récepteur du facteur de croissance épidermique. .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité tyrosine kinase du récepteur du facteur de croissance épidermique. Cette inhibition empêche l'autophosphorylation du récepteur, bloquant ainsi les voies de signalisation en aval qui sont cruciales pour la prolifération, la survie et la migration cellulaires. Les principales cibles moléculaires de this compound sont le récepteur du facteur de croissance épidermique et les récepteurs HER2/neu .
Comparaison Avec Des Composés Similaires
PKI-166 est unique par sa double inhibition du récepteur du facteur de croissance épidermique et des récepteurs HER2/neu. Les composés similaires comprennent :
Gefitinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique, mais avec une structure chimique différente.
Erlotinib : Similaire au gefitinib, il cible le récepteur du facteur de croissance épidermique, mais il a des propriétés pharmacocinétiques distinctes.
Lapatinib : Inhibe à la fois le récepteur du facteur de croissance épidermique et HER2/neu, de manière similaire à this compound, mais avec un mécanisme d'action et un profil clinique différents
This compound se distingue par son inhibition puissante à la fois du récepteur du facteur de croissance épidermique et de HER2/neu, ce qui en fait un composé précieux dans l'étude et le traitement des cancers dépendants du récepteur du facteur de croissance épidermique.
Propriétés
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJULCDUUATMC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346629 | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-61-4 | |
| Record name | PKI 166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187724-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PKI-166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


